3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
Brand Name: Vulcanchem
CAS No.: 591213-01-3
VCID: VC2901741
InChI: InChI=1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16)
SMILES: CC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br
Molecular Formula: C13H15BrN2O4S
Molecular Weight: 375.24 g/mol

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate

CAS No.: 591213-01-3

Cat. No.: VC2901741

Molecular Formula: C13H15BrN2O4S

Molecular Weight: 375.24 g/mol

* For research use only. Not for human or veterinary use.

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate - 591213-01-3

Specification

CAS No. 591213-01-3
Molecular Formula C13H15BrN2O4S
Molecular Weight 375.24 g/mol
IUPAC Name 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromopropanoate
Standard InChI InChI=1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16)
Standard InChI Key YHOQLIPZGXDHJO-UHFFFAOYSA-N
SMILES CC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br
Canonical SMILES CC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br

Introduction

Chemical Properties and Structure

Molecular Identification

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate is a well-defined chemical entity with specific identifiers that enable precise tracking and classification within chemical databases and research literature. The compound is characterized by several standard identifiers as outlined in Table 1 below.

Table 1: Chemical Identifiers of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate

IdentifierValue
CAS Number591213-01-3
Molecular FormulaC₁₃H₁₅BrN₂O₄S
Molecular Weight375.24 g/mol
MDL NumberMFCD04083662
IUPAC Name3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromopropanoate

The compound is registered with the Chemical Abstracts Service (CAS) under the number 591213-01-3, providing a unique and unambiguous reference for this specific chemical structure .

Structural Features

The molecular structure of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate incorporates several key functional groups that define its chemical behavior. The compound features a benzisothiazole core structure, which is a bicyclic heterocycle containing sulfur and nitrogen atoms. Particularly notable is the 1,1-dioxido modification of the benzisothiazole moiety, indicating the presence of two oxygen atoms bound to the sulfur atom in the ring system.

Additionally, the compound contains an amino linkage connecting the benzisothiazole group to a propyl chain. This propyl chain terminates with an ester group formed from 2-bromopropanoic acid. The bromine atom positioned on the alpha carbon of the propanoate group is a key feature that enables the compound to participate in various substitution reactions, making it valuable as a chemical intermediate.

Applications and Research Relevance

Role as a Chemical Intermediate

The primary significance of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate appears to be its utility as a chemical intermediate in synthetic pathways. The presence of the reactive bromine atom makes it particularly valuable for subsequent substitution reactions, enabling the construction of more complex molecular architectures.

The compound is designated specifically for research use only, indicating its specialized role in laboratory settings rather than direct commercial applications. This research-focused classification aligns with its likely function as a building block or intermediate in the development of more complex target molecules.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard classifications necessitate appropriate safety measures during handling and experimental procedures involving this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator